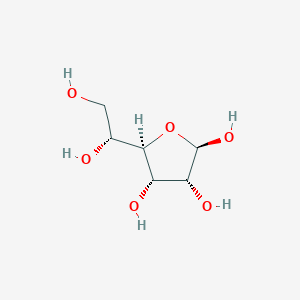

beta-D-allofuranose

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVWPBAENSWJCB-AIECOIEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36468-80-1 | |

| Record name | beta-D-Allofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-ALLOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRK79QX3S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to beta-D-Allofuranose: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-D-Allofuranose, a furanose form of the rare sugar D-allose, is a monosaccharide of growing interest within the scientific community. As a C3 epimer of D-glucose, D-allose and its various isomers, including this compound, exhibit unique biological activities that are currently being explored for their therapeutic potential. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological roles of this compound. It includes detailed tables of quantitative data, summaries of experimental protocols for its characterization, and visual representations of its involvement in cellular signaling pathways, intended to serve as a valuable resource for researchers in carbohydrate chemistry, drug discovery, and molecular biology.

Chemical Structure and Identification

This compound is a six-carbon aldose sugar that exists in a five-membered furanose ring structure. The "beta" designation indicates that the anomeric hydroxyl group at the C1 position is oriented on the same side as the exocyclic C5 substituent in a Haworth projection. It is an enantiomer of beta-L-allofuranose.[1][2]

The systematic IUPAC name for this compound is (2R,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.[1] Its chemical structure and key identifiers are summarized below.

| Identifier | Value |

| Molecular Formula | C6H12O6[1] |

| Molecular Weight | 180.16 g/mol [1] |

| CAS Number | 36468-80-1[1] |

| PubChem CID | 21627866[1] |

| SMILES | C(--INVALID-LINK--O)O)O">C@HO)O |

| InChI Key | AVVWPBAENSWJCB-AIECOIEWSA-N[1] |

Physicochemical Properties

Obtaining pure this compound for experimental characterization is challenging due to its equilibrium with other anomers, primarily the pyranose forms, in solution. Therefore, some of the reported physical properties belong to the more stable and commercially available beta-D-allopyranose, which co-exists with the furanose form.

| Property | Value | Notes |

| Melting Point | 148-150 °C (for beta-D-allopyranose)[3][4] | The melting point is for the crystalline pyranose form. The furanose form is typically present in solution. |

| Boiling Point | 148-150 °C (for beta-D-allopyranose)[3] | |

| Specific Rotation [α]D | +0.58° (4 min) -> +3.26° (10 min) -> +14.41° (final value, 20 hr) (for beta-D-allopyranose in water)[5] | The change in specific rotation over time (mutarotation) reflects the equilibration of the different anomers in solution. |

| Solubility | Soluble in water, slightly soluble in methanol, almost insoluble in ethanol.[4][5] | |

| XLogP3-AA | -2.6[1] | A computed value indicating high hydrophilicity. |

Synthesis and Characterization

Synthesis

The primary route to this compound is through the enzymatic isomerization of its more common pyranose counterpart.

Enzymatic Conversion:

This compound can be produced from beta-D-allopyranose through the action of the enzyme D-ribose pyranase.[6] This enzyme catalyzes the interconversion between the pyranose and furanose ring forms.

Experimental Protocol: Enzymatic Synthesis of this compound

-

Enzyme Preparation: A purified, recombinant D-ribose pyranase is prepared according to standard molecular biology protocols.

-

Reaction Mixture: A solution of beta-D-allopyranose (e.g., 100 mM) is prepared in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Enzymatic Reaction: D-ribose pyranase is added to the beta-D-allopyranose solution to a final concentration of (e.g., 10 µg/mL). The reaction is incubated at a controlled temperature (e.g., 37 °C).

-

Monitoring: The reaction progress is monitored over time by taking aliquots and analyzing the composition of the sugar mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Purification: As isolating pure this compound is difficult due to the equilibrium, studies often use the equilibrium mixture. For specific applications requiring the furanose form, derivatization strategies followed by purification may be employed.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for the structural elucidation of carbohydrates. The anomeric proton (H1) of furanosides typically appears at a distinct chemical shift compared to pyranosides.

Experimental Protocol: 1H and 13C NMR Spectroscopy of this compound

-

Sample Preparation: A sample of the D-allose equilibrium mixture (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D2O, 0.5 mL). A small amount of a reference standard (e.g., DSS or TSP) is added for chemical shift calibration.

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

-

13C NMR Acquisition: A proton-decoupled 13C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans and a longer acquisition time are typically required.

-

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

-

Data Analysis: The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are determined. The signals corresponding to the this compound anomer are identified based on characteristic chemical shifts and coupling patterns, particularly for the anomeric proton and carbon.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Experimental Protocol: Mass Spectrometry of this compound

-

Sample Preparation: The sample, an aqueous solution of the D-allose equilibrium mixture, is diluted in a solvent suitable for the ionization technique, such as a methanol/water mixture. For electrospray ionization (ESI), the addition of a small amount of a salt (e.g., sodium acetate) can enhance the formation of adduct ions.

-

Instrumentation: A mass spectrometer equipped with a soft ionization source, such as ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used.

-

Analysis:

-

Full Scan MS: The instrument is operated in full scan mode to detect the molecular ion or adduct ions (e.g., [M+Na]+). For this compound (C6H12O6), the expected monoisotopic mass is 180.06339 u.

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the carbohydrate structure.

-

-

Data Analysis: The mass-to-charge ratios (m/z) of the parent and fragment ions are analyzed to confirm the identity and structure of the compound.

Biological Significance and Signaling Pathways

While much of the biological research has been conducted on D-allose in general, the furanose form is a component of the equilibrium in biological systems and is therefore relevant to its overall activity. D-allose has been shown to have a range of biological effects, including anti-inflammatory, anti-cancer, and plant defense-modulating properties.

D-Allose in Plant Defense Signaling

D-allose has been identified as a signaling molecule in plants, particularly in inducing defense responses against pathogens.

D-Allose in Gibberellin Signaling Inhibition

D-allose can also modulate plant growth by interfering with gibberellin signaling.

Conclusion

This compound, as a constituent of the rare sugar D-allose, presents a fascinating area of study with potential applications in both agriculture and medicine. While the inherent equilibrium between its anomeric forms in solution complicates the study of the pure furanose isomer, its presence and contribution to the overall biological activity of D-allose are undeniable. Further research into the specific interactions and roles of this compound will be crucial in fully understanding and harnessing the therapeutic potential of this unique monosaccharide. This guide provides a foundational understanding for researchers poised to explore the frontiers of carbohydrate chemistry and its implications for human health and disease.

References

- 1. This compound | C6H12O6 | CID 21627866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beta-L-allofuranose | C6H12O6 | CID 24883457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7283-09-2 CAS MSDS (BETA-D-ALLOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. BETA-D-ALLOSE CAS#: 7283-09-2 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. ecmdb.ca [ecmdb.ca]

The Enigmatic Presence of beta-D-Allofuranose in the Biological Realm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a C-3 epimer of D-glucose, is a rare sugar with intriguing biological activities. Its furanose form, beta-D-allofuranose, is even more elusive in nature. This technical guide synthesizes the current, albeit limited, knowledge on the natural occurrence of this compound, focusing on its documented presence as a metabolite in the bacterium Escherichia coli. Due to the scarcity of direct research on this specific isomer, this document also provides a comprehensive framework of experimental protocols and analytical methodologies adapted from the broader field of rare sugar analysis. This guide is intended to serve as a foundational resource for researchers aiming to investigate, quantify, and understand the biological significance of this compound.

Natural Occurrence of this compound

The natural abundance of D-allose is exceptionally low, and consequently, its furanose isomer, this compound, is not widely reported in organisms. The primary documented instance of its endogenous presence is in the bacterium Escherichia coli.

Occurrence in Escherichia coli

This compound has been identified as a metabolite found in or produced by Escherichia coli strain K-12 (MG1655)[1]. However, the current body of literature does not provide quantitative data on its concentration within the cell or in culture media. The metabolic context of its appearance is linked to the D-allose operon.

Metabolic Pathway of D-Allose in Escherichia coli

Escherichia coli K-12 possesses a specific operon, the als operon, dedicated to the metabolism of D-allose[2][3]. This operon, located at 92.8 minutes on the E. coli linkage map, comprises six genes: alsRBACEK. The expression of these genes is induced by the presence of D-allose.

The transport of D-allose into the bacterial cell is facilitated by an ATP-binding cassette (ABC) transporter system encoded by alsA, alsB, and alsC. Specifically, AlsB is a periplasmic D-allose-binding protein[2][3][4]. Once inside the cell, the metabolic cascade is thought to involve a putative D-allulose-6-phosphate 3-epimerase, encoded by alsE, which is essential for allose metabolism[2][3]. The direct enzymatic step leading to the formation of the furanose ring structure of this compound from the pyranose form is not explicitly detailed in the currently available literature but may occur spontaneously in solution or be enzymatically facilitated.

Figure 1. Putative metabolic pathway of D-Allose in Escherichia coli K-12.

Quantitative Data

As of the latest literature review, there is no published quantitative data on the natural occurrence of this compound in any organism. Researchers investigating this molecule would be contributing novel data to the field. The following table provides a template for recording such findings.

| Organism/Cell Line | Sample Type | Growth/Culture Conditions | Extraction Method | Quantification Method | Concentration (mean ± SD) | Reference |

| Escherichia coli K-12 | Intracellular | M9 minimal media + 0.2% D-allose | Perchloric Acid Extraction | LC-MS/MS | Data to be determined | (Your Study) |

| Escherichia coli K-12 | Supernatant | M9 minimal media + 0.2% D-allose | SPE | LC-MS/MS | Data to be determined | (Your Study) |

Experimental Protocols

The following sections detail a proposed workflow for the extraction, identification, and quantification of this compound from a microbial source, such as Escherichia coli. These protocols are based on established methods for the analysis of rare sugars[5][6][7][8].

Extraction of Soluble Sugars from E. coli

-

Cell Culture and Harvest : Culture E. coli K-12 in a defined minimal medium (e.g., M9) with D-allose as the sole carbon source to induce the als operon. Grow cells to the mid-logarithmic phase. Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The supernatant can be retained for analysis of extracellular sugars.

-

Metabolite Quenching : To halt enzymatic activity, rapidly quench the cell pellet in a cold solvent mixture, such as 60% methanol buffered with HEPES, pre-chilled to -40°C.

-

Cell Lysis and Extraction : Resuspend the quenched cell pellet in a cold extraction solvent (e.g., 80% methanol). Lyse the cells using a method such as sonication on ice or bead beating.

-

Protein Precipitation : Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Sample Clarification : Collect the supernatant containing the soluble metabolites. For the supernatant from the initial cell harvest, a solid-phase extraction (SPE) with a graphitized carbon cartridge may be necessary to desalt and enrich for carbohydrates.

-

Solvent Removal : Dry the clarified extract under a stream of nitrogen or using a vacuum concentrator.

Analytical Separation and Detection

-

Derivatization (Optional but Recommended for GC-MS) : For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried extract must be derivatized to increase volatility. A two-step process of oximation followed by silylation is common for sugars.

-

Chromatographic Separation :

-

High-Performance Liquid Chromatography (HPLC) : This is a preferred method for non-destructive analysis.

-

Column : A column designed for sugar analysis, such as an amino-propyl or a specialized ligand-exchange column (e.g., Sugar-D) is recommended[6].

-

Mobile Phase : An isocratic or gradient elution with acetonitrile and water is typically used for amino-propyl columns.

-

Detection : Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Corona Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS)[9].

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Provides excellent separation and structural information for derivatized sugars.

-

-

Identification and Quantification :

-

Mass Spectrometry (MS) : High-resolution MS can provide an accurate mass for the molecular ion of this compound (or its derivative), aiding in its identification. Tandem MS (MS/MS) can be used to generate a characteristic fragmentation pattern for confident identification and quantification via selected reaction monitoring (SRM).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : For definitive structural elucidation, particularly for distinguishing between furanose and pyranose forms, 1D and 2D NMR analysis of a purified sample is the gold standard[10]. Comparison of the obtained spectra with those of a synthesized this compound standard would be necessary for confirmation.

-

Quantification : Quantification should be performed using a calibration curve generated from an authentic standard of this compound. If a standard is not available, semi-quantification can be performed relative to an internal standard of a structurally similar sugar.

-

Figure 2. Proposed experimental workflow for the analysis of this compound.

Conclusion and Future Perspectives

The study of this compound is in its infancy. Its confirmed, yet unquantified, presence in Escherichia coli opens avenues for further investigation into its biosynthesis, biological role, and potential as a biomarker or bioactive compound. The methodologies outlined in this guide provide a starting point for researchers to explore the natural occurrence of this rare sugar. Future work should focus on acquiring quantitative data, elucidating the specific enzymatic steps in its formation, and screening a wider range of organisms for its presence. Such research will be crucial in uncovering the significance of this enigmatic furanose in the broader context of carbohydrate biology and its potential applications in biotechnology and medicine.

References

- 1. This compound | C6H12O6 | CID 21627866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The D-allose operon of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The D-allose operon of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nru.uncst.go.ug [nru.uncst.go.ug]

- 6. nacalai.com [nacalai.com]

- 7. cornerstoneanalytical.com [cornerstoneanalytical.com]

- 8. aquaculture.ugent.be [aquaculture.ugent.be]

- 9. High Sensitivity Analysis and Food Processing Stability of Rare Sugars [jstage.jst.go.jp]

- 10. Furanose-specific Sugar Transport: CHARACTERIZATION OF A BACTERIAL GALACTOFURANOSE-BINDING PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Anomers of beta-D-Allofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of beta-D-allofuranose, with a particular focus on its anomeric forms. D-Allose, a rare hexose, and its furanose forms are of increasing interest in medicinal chemistry and drug development due to their unique biological activities. Understanding the three-dimensional structure, conformational preferences, and the interplay between its anomers is critical for the rational design of allose-based therapeutics. This document details the structural features of this compound, presents available quantitative data, outlines experimental protocols for its characterization, and provides visualizations to illustrate key concepts.

Introduction to D-Allose and its Furanose Form

D-Allose is a C3 epimer of D-glucose and is classified as a rare sugar due to its low natural abundance.[1] Despite its scarcity, D-allose exhibits a range of interesting biological properties, including anti-proliferative activity against several human cancer cell lines.[1] Like other monosaccharides, D-allose can exist in equilibrium between its open-chain aldehyde form and various cyclic hemiacetal structures, including the five-membered furanose and six-membered pyranose rings. Each of these cyclic forms can further exist as two distinct anomers, designated as alpha (α) and beta (β), which differ in the stereochemical configuration at the anomeric carbon (C1).

This guide focuses specifically on the furanose form of D-allose, which consists of a tetrahydrofuran ring. The this compound anomer is characterized by the hydroxyl group at the anomeric carbon (C1) being in a cis orientation with respect to the hydroxymethyl group at C4.

Stereochemistry of this compound

The stereochemistry of this compound is defined by the specific spatial arrangement of its hydroxyl groups around the furanose ring. The systematic IUPAC name for this compound is (2R,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.[2]

Anomers of D-Allofuranose

Anomers are diastereomers of cyclic monosaccharides that differ only in the configuration at the anomeric carbon. In an aqueous solution, D-allose exists in a dynamic equilibrium between its α and β anomers of both the furanose and pyranose forms, a phenomenon known as mutarotation.[3][4] This interconversion proceeds through the open-chain aldehyde form.[3] The equilibrium distribution of these forms is influenced by factors such as solvent and temperature.[5]

The determination of the anomeric configuration is crucial for understanding the biological activity and for the synthesis of specific allose-containing compounds. The nuclear Overhauser effect (NOE) in 1H NMR spectroscopy is a powerful technique for the unambiguous determination of the anomeric configuration in furanoside derivatives.[6]

Quantitative Data

Precise quantitative data for this compound is limited in the scientific literature. The following tables summarize the available experimental data.

Table 1: NMR Spectroscopic Data for D-Allofuranose Anomers

| Anomer | Solvent | Nucleus | C1 | C2 | C3 | C4 | C5 | C6 | H1 | H2 | H3 | H4 | H5 | H6 |

| α-D-Allofuranose | DMSO-d6 | 13C | 102.5 | 74.3 | 70.8 | 79.5 | 70.0 | 63.4 | - | - | - | - | - | - |

| β-D-Allofuranose | DMSO-d6 | 13C | 96.5 | 75.6 | 71.6 | 82.2 | 70.0 | 63.4 | - | - | - | - | - | - |

| α-D-Allofuranose | DMSO-d6 | 1H | - | - | - | - | - | - | 5.06 | 3.91 | 3.91 | 4.22 | 3.69 | 3.44, 3.55 |

| β-D-Allofuranose | DMSO-d6 | 1H | - | - | - | - | - | - | 4.86 | 3.82 | 3.99 | 4.09 | 3.69 | 3.44, 3.55 |

Table 2: Physicochemical Properties of D-Allose Anomers

| Property | Anomer | Value | Conditions |

| Specific Optical Rotation ([α]_D) | α-D-Allopyranose | +14.4° | c 4, H2O |

| β-D-Allopyranose | -0.2° | c 4, H2O | |

| Equilibrium Mixture | +1.9° | c 4, H2O |

Experimental Protocols

This section outlines general experimental methodologies relevant to the study of this compound.

Synthesis and Purification of D-Allose

D-Allose can be synthesized from more abundant sugars like D-glucose through chemo-enzymatic approaches. A novel method involves the regio-selective oxidation at C3 of a protected glucose derivative by an engineered glycoside-3-oxidase, followed by chemical reduction and deprotection to yield D-allose.[7]

Protocol for Chemo-enzymatic Synthesis of D-Allose: [7]

-

Enzymatic Oxidation: 1-O-benzyl-β-D-glucopyranoside is oxidized at the C3 position using an engineered bacterial glycoside-3-oxidase. The reaction is carried out in an appropriate buffer at a controlled pH and temperature. The enzyme's high regioselectivity ensures the formation of the 3-keto intermediate with high yield.

-

Stereoselective Reduction: The resulting ketone at C-3 is chemically reduced using a stereoselective reducing agent, such as LS-selectride, to afford the allose configuration with an inverted stereocenter at C-3.

-

Deprotection: The benzyl protecting group is removed by hydrogenation to yield D-allose.

-

Purification: The final product can be purified by crystallization or chromatographic methods.

Separation of D-Allofuranose Anomers

The separation of sugar anomers can be challenging due to their interconversion in solution (mutarotation). High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

Protocol for HPLC Separation of Monosaccharide Anomers: [1][8]

-

Column: A chiral stationary phase, such as a Chiralpak AD-H column, can be used to resolve both enantiomers and anomers.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio can be optimized to achieve the best separation.

-

Detection: Due to the lack of a strong UV chromophore in simple sugars, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is typically employed.

-

Temperature Control: Maintaining a consistent and often sub-ambient column temperature can help to slow down the rate of mutarotation and improve the resolution of the anomeric peaks.

NMR Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for the detailed structural and conformational analysis of carbohydrates in solution.

Protocol for NMR Analysis of D-Allofuranose Anomers:

-

Sample Preparation: Dissolve a purified sample of D-allose in a suitable deuterated solvent, such as D₂O or DMSO-d₆. The choice of solvent can influence the equilibrium of anomers and the chemical shifts of the signals.[5]

-

1D NMR Spectroscopy:

-

¹H NMR: Acquire a high-resolution ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. The anomeric proton (H1) signals are typically found in a distinct region of the spectrum and can be used to identify and quantify the different anomers.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms. The chemical shift of the anomeric carbon (C1) is particularly diagnostic for the anomeric configuration and the ring size (furanose vs. pyranose).[9]

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Use to establish proton-proton scalar coupling networks within each anomer, allowing for the assignment of the proton signals.

-

HSQC (Heteronuclear Single Quantum Coherence): Use to correlate directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Use to identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Use to identify through-space correlations between protons. These experiments are crucial for determining the stereochemistry, including the anomeric configuration, and for providing insights into the three-dimensional conformation of the furanose ring.[6]

-

-

Data Analysis:

-

Chemical Shift Analysis: Compare the observed chemical shifts with published data for related compounds to aid in the assignment of signals and the determination of the anomeric configuration.[10]

-

Coupling Constant Analysis: Analyze the magnitude of the vicinal proton-proton coupling constants (³JHH) to determine the dihedral angles between adjacent protons using the Karplus equation. This information is essential for elucidating the preferred conformation of the furanose ring.

-

NOE Analysis: The presence or absence of specific NOE cross-peaks provides information about the spatial proximity of protons, which is invaluable for confirming the anomeric configuration and the overall stereochemistry.[6]

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and processes related to the study of this compound.

Caption: Mutarotation equilibrium of D-allofuranose anomers.

Caption: Workflow for NMR analysis of D-allofuranose.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry and anomeric forms of this compound. While there is a growing interest in the biological activities of D-allose, comprehensive experimental data on its furanose forms, particularly this compound, remains limited. Further research is needed to fully characterize its physicochemical properties, including specific optical rotation and detailed NMR coupling constants, which are essential for a complete understanding of its conformational dynamics. The experimental protocols outlined in this guide provide a framework for researchers to pursue these investigations and to further explore the potential of D-allose and its derivatives in drug discovery and development. The provided visualizations serve to clarify the complex relationships and workflows involved in the study of this rare sugar.

References

- 1. researchgate.net [researchgate.net]

- 2. d-Allose, a rare sugar. Synthesis of d-allopyranosyl acceptors from glucose, and their regioselectivity in glycosidation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. byjus.com [byjus.com]

- 4. Mutarotation - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. A general method for determining the anomeric configuration of C-furanoside derivatives: a 1H nuclear magnetic resonance nuclear Overhauser effect study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]

- 8. Efficient biosynthesis of d-allose from d-psicose by cross-linked recombinant l-rhamnose isomerase: Separation of produ… [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

Conformational Analysis of the Furanose Ring in β-D-Allofuranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered furanose ring, a fundamental structural motif in numerous biologically significant molecules including nucleic acids and carbohydrates, exhibits a high degree of conformational flexibility. This inherent dynamism is crucial for its biological function, influencing molecular recognition, binding affinity, and reactivity. This technical guide provides a comprehensive overview of the conformational analysis of the furanose ring in β-D-allofuranose. We delve into the theoretical underpinnings of furanose puckering, detail the primary experimental and computational methodologies employed for its characterization, and present available data to illuminate the conformational landscape of this specific monosaccharide.

Introduction: The Dynamic Furanose Ring

Unlike the more rigid six-membered pyranose ring, the five-membered furanose ring is conformationally labile, existing as a dynamic equilibrium of non-planar conformations. This flexibility is described by the concept of pseudorotation, a continuous cycle of puckered forms that minimize torsional strain. The two principal modes of puckering are the envelope (E) and twist (T) conformations. In an envelope conformation, four of the five ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane defined by the other three.

The precise conformational preference of a furanose ring is dictated by a subtle interplay of factors, including the stereochemistry of its substituents, steric and electronic interactions, and the influence of the surrounding environment (e.g., solvent or a protein binding pocket). For β-D-allofuranose, the allo- configuration, with the C3 hydroxyl group on the same side as the C1 anomeric group and the C2 hydroxyl group, introduces specific steric and electronic constraints that shape its conformational landscape.

The Pseudorotation Concept

The conformational states of a furanose ring can be visualized on a pseudorotational wheel. This model describes the continuous transition between different envelope and twist forms through a phase angle (P) and a puckering amplitude (τm). The phase angle defines the type of pucker (e.g., C2'-endo, C3'-endo), while the puckering amplitude indicates the degree of deviation from planarity.

Experimental Methodologies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. For furanose rings, the key parameters are the vicinal proton-proton coupling constants (³J(H,H)). These couplings are related to the dihedral angle between the coupled protons through the Karplus equation. By measuring the full set of ³J(H,H) values around the furanose ring, it is possible to determine the time-averaged conformation in solution.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: A solution of the β-D-allofuranose derivative is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-10 mg/mL.

-

Data Acquisition: A series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY) NMR experiments are performed on a high-field NMR spectrometer (≥ 500 MHz).

-

Spectral Analysis: The resulting spectra are processed and analyzed to extract the chemical shifts and ³J(H,H) coupling constants for all the protons of the furanose ring.

-

Conformational Modeling: The experimental coupling constants are then used as input for specialized software (e.g., PSEUDO) to determine the puckering parameters (P and τm) and the relative populations of the major conformers.

| Parameter | Observed Conformation in 1-(β-D-allofuranosyl)uracil |

| Furanose Pucker | C-2'-endo (South) |

Table 1: Qualitative Conformational Preference of the Furanose Ring in a β-D-Allofuranose Derivative.[1]

X-ray Crystallography

X-ray crystallography provides a static picture of the molecular conformation in the solid state. By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise three-dimensional coordinates of all atoms in the molecule, from which the furanose ring pucker and all torsional angles can be calculated.

Experimental Protocol for X-ray Crystallography:

-

Crystallization: Single crystals of a β-D-allofuranose derivative suitable for X-ray diffraction are grown from a supersaturated solution.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a suitable detector.

-

Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. The atomic model is then built and refined to best fit the experimental data.

-

Data Analysis: The final refined structure provides the atomic coordinates, from which bond lengths, bond angles, and torsional angles of the furanose ring are determined. These torsional angles define the specific envelope or twist conformation in the crystal lattice.

A comprehensive search of crystallographic databases did not yield a readily available structure of a simple β-D-allofuranose derivative from which a complete set of furanose ring torsional angles could be extracted for this guide.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to explore the conformational landscape of flexible molecules like β-D-allofuranose. These methods can be used to calculate the relative energies of different conformers and to map the entire pseudorotational energy surface.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that can accurately predict the geometries and relative energies of different molecular conformations. By performing a series of constrained geometry optimizations at different points along the pseudorotation pathway, it is possible to construct a detailed potential energy surface.

Methodology for DFT Calculations:

-

Model Building: An initial 3D structure of β-D-allofuranose is built using molecular modeling software.

-

Conformational Search: A systematic search of the conformational space is performed by driving one of the furanose ring torsional angles. At each step, the geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Energy Profile Construction: The single-point energies of the optimized structures are plotted against the pseudorotation phase angle to generate the conformational energy profile.

-

Analysis: The minima on the potential energy surface correspond to the most stable conformers, and the energy barriers between them provide insights into the dynamics of conformational interconversion.

Specific computational studies detailing the complete conformational energy landscape of β-D-allofuranose are not prominently available in the reviewed literature.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the conformational behavior of a molecule over time. By simulating the motion of all atoms in the molecule in a given environment (e.g., in a box of water molecules), it is possible to observe the transitions between different furanose ring conformations and to determine their relative populations.

References

Spectroscopic Characterization of beta-D-Allofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize beta-D-allofuranose, a furanose isomer of the aldohexose D-allose. While specific experimental data for this compound is not widely available in public databases, this document outlines the expected spectroscopic characteristics based on the well-established principles of carbohydrate analysis. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and data interpretation strategies.

Introduction to this compound

This compound is a five-membered ring form of D-allose, a C-3 epimer of glucose. Its structural elucidation is critical in various fields, including glycobiology and drug discovery, where the conformation and connectivity of saccharides dictate their biological activity. Spectroscopic methods are indispensable tools for unambiguously determining its chemical structure, including the stereochemistry of the anomeric carbon and the conformation of the furanose ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural analysis of carbohydrates in solution.[1] Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule. For complex carbohydrates, two-dimensional (2D) NMR experiments are often employed to resolve overlapping signals and establish through-bond and through-space correlations.[1][2]

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of a carbohydrate is typically characterized by signals in the 3-6 ppm range, with anomeric protons appearing at lower fields (4.5-5.5 ppm).[1] The chemical shifts and coupling constants are highly sensitive to the local electronic environment and dihedral angles between adjacent protons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Coupling Constants (Hz) |

| H-1 | ~5.0 - 5.3 | ³J(H1,H2) ≈ 1-4 |

| H-2 | ~4.0 - 4.3 | ³J(H2,H3) ≈ 4-7 |

| H-3 | ~4.1 - 4.4 | ³J(H3,H4) ≈ 6-9 |

| H-4 | ~3.8 - 4.1 | ³J(H4,H5) ≈ 3-6 |

| H-5 | ~3.7 - 4.0 | ³J(H5,H6a), ³J(H5,H6b) ≈ 2-8 |

| H-6a | ~3.5 - 3.8 | ²J(H6a,H6b) ≈ 10-12 |

| H-6b | ~3.5 - 3.8 |

Note: These are predicted values based on general carbohydrate NMR data. Actual values may vary depending on the solvent and temperature.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of ring carbons in carbohydrates typically range from 60 to 110 ppm.[1] The anomeric carbon (C-1) is the most downfield-shifted carbon in the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | ~100 - 105 |

| C-2 | ~75 - 80 |

| C-3 | ~70 - 75 |

| C-4 | ~80 - 85 |

| C-5 | ~70 - 75 |

| C-6 | ~60 - 65 |

Note: These are predicted values. A known spectrum of beta(D) ALLOFURANOSE in DMSO-D6 has been reported, though the specific shifts were not accessible in the initial search.[3]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a carbohydrate like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the carbohydrate in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates, but exchangeable protons (OH) will not be observed. To observe hydroxyl protons, a solvent like DMSO-d₆ or recording the spectrum in H₂O/D₂O mixtures with water suppression is necessary.[4]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[1]

-

1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum to observe the chemical shifts and coupling constants of the non-exchangeable protons.

-

1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: To unambiguously assign all signals, a suite of 2D NMR experiments is recommended:

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the sugar ring.[2]

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, useful for identifying all protons of a single sugar residue.[4][5]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying glycosidic linkages in oligosaccharides.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of a carbohydrate is dominated by absorptions from the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

Expected IR Spectral Data

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description of Band |

| O-H (hydroxyl) | 3600 - 3200 | Strong, broad band due to hydrogen bonding |

| C-H (alkane) | 3000 - 2850 | Medium to weak stretching vibrations |

| C-O (alcohols, ethers) | 1200 - 1000 | Strong, complex stretching vibrations |

| Anomeric region | 950 - 750 | The "fingerprint" region, with bands that can be characteristic of the anomeric configuration and ring form. |

The region between 1200 and 950 cm⁻¹ in the IR spectra of carbohydrates is often complex but contains valuable information about C-O and C-C stretching vibrations of the pyranose or furanose ring.[7]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.[8]

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For carbohydrates, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions.[9]

Expected Mass Spectral Data

The molecular formula for this compound is C₆H₁₂O₆, with a molecular weight of 180.16 g/mol .[10]

Table 4: Expected Mass-to-Charge Ratios (m/z) for this compound

| Ion | Expected m/z | Ionization Mode | Description |

| [M+Na]⁺ | 203.05 | ESI, MALDI | Sodium adduct (most common in positive ion mode) |

| [M+K]⁺ | 219.02 | ESI, MALDI | Potassium adduct |

| [M-H]⁻ | 179.05 | ESI | Deprotonated molecule (common in negative ion mode) |

| [M+Cl]⁻ | 215.03 | APCI | Chloride adduct (can be formed with post-column addition of a chlorinated solvent)[11] |

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern provides information about the structure of the carbohydrate.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., water, methanol, or acetonitrile). For ESI, the concentration is typically in the low µg/mL to ng/mL range.

-

Ionization:

-

ESI: The sample solution is introduced into the mass spectrometer through a heated capillary, where a high voltage is applied to create charged droplets that desolvate to form gas-phase ions.[9]

-

MALDI: The sample is co-crystallized with a matrix on a target plate and irradiated with a laser, leading to desorption and ionization of the analyte.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation patterns.

Workflow and Data Integration

The characterization of this compound is a multi-step process that involves the integration of data from various spectroscopic techniques. The following diagram illustrates a typical workflow.

Caption: General workflow for the spectroscopic characterization of this compound.

This integrated approach, combining the detailed connectivity and stereochemical information from NMR with the functional group identification from IR and molecular weight confirmation from MS, allows for the complete and unambiguous structural elucidation of this compound.

References

- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. amherst.edu [amherst.edu]

- 9. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C6H12O6 | CID 21627866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. advion.com [advion.com]

Unraveling the Metabolic Role of D-Allose: A Technical Guide for Researchers

An In-depth Exploration of a Rare Sugar's Impact on Cellular Pathways, with a Notable Knowledge Gap for its Furanose Form

While the specific biological role of beta-D-allofuranose in metabolic pathways remains largely uncharted territory, its parent molecule, D-allose, has emerged as a significant modulator of cellular metabolism. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of D-allose's metabolic implications, acknowledging the current limitations in knowledge regarding its furanose isomer.

D-Allose, a C3 epimer of D-glucose, is a rare monosaccharide that is not readily metabolized for energy, yet it exerts a range of biological effects, including anti-inflammatory, antioxidative, and anti-proliferative properties. Its structural similarity to glucose allows it to interact with cellular machinery involved in glucose transport and metabolism, leading to significant downstream effects.

Quantitative Insights into D-Allose's Metabolic Influence

The interaction of D-allose with metabolic enzymes and pathways has been quantified in various studies. The following tables summarize key data on the enzymatic production of D-allose and its effects on cellular metabolism.

Table 1: Key Enzymes in D-Allose Synthesis

| Enzyme | Source Organism | Substrate | Kinetic Parameters | Reference |

| L-Rhamnose Isomerase | Pseudomonas stutzeri | D-Allulose to D-Allose | - | [1] |

| L-Rhamnose Isomerase | Bacillus subtilis | D-Allulose to D-Allose | - | [1] |

| L-Rhamnose Isomerase | Clostridium stercorarium | D-Allulose to D-Allose | - | [2] |

| Commercial Immobilized Glucose Isomerase | - | D-Allulose to D-Allose | Productivity: 36 g/L/h | [2][3] |

Table 2: Documented Effects of D-Allose on Metabolic Processes

| System Studied | Metabolic Impact | Observed Quantitative Effect | Reference |

| Cardiomyocytes | Glycolysis | Significant reduction in metabolic flux | [4] |

| Various Cancer Cell Lines | Glucose Uptake | Reduction in glucose uptake | [4] |

| Various Cancer Cell Lines | GLUT1 Expression | Downregulation of the glucose transporter GLUT1 | [4] |

| Genetically Obese Mice | Hepatic Steatosis | Amelioration of fatty liver | [5] |

| Hamsters | Cholesterol Metabolism | Modulation of cholesterol levels | [5] |

Key Experimental Protocols for Studying D-Allose Metabolism

Reproducible and robust experimental methodologies are fundamental to advancing our understanding of D-allose. Below are detailed protocols for the synthesis and metabolic analysis of this rare sugar.

Protocol 1: Chemo-enzymatic Synthesis of D-Allose

This method provides a high-yield pathway for producing D-allose for experimental use.

Materials and Reagents:

-

A protected D-glucose derivative

-

A specific oxidase enzyme

-

LS-Selectride (L-selectride)

-

Hydrogenation catalyst (e.g., Palladium on carbon)

Methodology:

-

Enzymatic Oxidation: A protected derivative of D-glucose undergoes selective enzymatic oxidation. This initial step is advantageous due to the absence of byproduct formation, simplifying subsequent purification.[6]

-

Stereoselective Reduction: The ketone group formed at the C-3 position is then chemically reduced using LS-Selectride. This step is crucial as it inverts the stereochemistry at the C-3 position to yield the allose configuration, with a reported yield of 86%.[6]

-

Deprotection: The final step involves the removal of the protecting groups through hydrogenation, resulting in the final D-allose product with a reported yield of 94%.[6]

Protocol 2: ¹³C-Metabolic Flux Analysis of D-Allose

This powerful technique allows for the quantitative tracing of D-allose through various metabolic pathways.

Materials and Reagents:

-

¹³C-labeled D-allose

-

Defined cell culture medium

-

Metabolite quenching solution (e.g., -80°C 80% methanol)

-

Metabolite extraction solvents (e.g., chloroform, methanol, water)

-

Derivatization agents for GC-MS analysis

-

LC-MS or GC-MS instrumentation

Methodology:

-

Cell Labeling: Cells are cultured in a defined medium where ¹³C-labeled D-allose is the primary carbon source until they reach a metabolic steady state.[7]

-

Quenching and Extraction: Metabolic activity is abruptly halted by rapid quenching with a cold solvent. Metabolites are then extracted from the cellular matrix.[7][8]

-

Sample Preparation and Analysis: For GC-MS analysis, the extracted metabolites are chemically derivatized to increase their volatility. The prepared samples are then analyzed by LC-MS or GC-MS to determine the mass isotopomer distribution in various metabolites.[6][7]

-

Data Analysis: The resulting mass isotopomer data is used to calculate the metabolic fluxes through the relevant pathways.

Visualizing the Metabolic Landscape of D-Allose

Diagrammatic representations of the involved pathways and experimental workflows provide a clear conceptual framework for understanding the role of D-allose.

Caption: A common enzymatic pathway for the biosynthesis of D-Allose from D-Glucose.[2][3]

Caption: D-Allose enters cells via GLUT1, inhibits glycolysis, and promotes the downregulation of GLUT1.[4]

Caption: A streamlined workflow for conducting ¹³C-metabolic flux analysis with D-Allose.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]

- 3. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Metabolic Pathways of β-D-Allofuranose: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare aldohexose and a C3 epimer of D-glucose, exists in equilibrium with its furanose form, β-D-allofuranose. While scarce in nature, D-allose and its derivatives have garnered significant interest in the pharmaceutical and food industries due to their unique physiological properties, including anti-inflammatory, anti-cancer, and cryoprotective effects. Understanding the biosynthetic and degradation pathways of this rare sugar is paramount for its biotechnological production and for elucidating its metabolic fate and therapeutic potential. This technical guide provides a comprehensive overview of the core metabolic pathways of β-D-allofuranose, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

I. Biosynthesis of β-D-Allofuranose

The industrial biosynthesis of D-allose, and by extension β-D-allofuranose, is a multi-step enzymatic process that typically commences from readily available monosaccharides like D-glucose or D-fructose. This bioconversion strategy, often referred to as the "Izumoring" strategy, leverages a cascade of isomerases and epimerases to achieve the desired stereochemical transformations.

The primary biosynthetic pathway can be summarized as follows:

-

Isomerization of D-glucose to D-fructose: The process is initiated by the conversion of D-glucose to D-fructose, a reaction catalyzed by D-glucose isomerase (also known as xylose isomerase).

-

Epimerization of D-fructose to D-psicose (D-allulose): D-fructose is then epimerized at the C3 position to yield D-psicose (also known as D-allulose). This crucial step is catalyzed by D-psicose 3-epimerase (DPEase), also referred to as D-allulose 3-epimerase (DAEase).[1][2][3]

-

Isomerization of D-psicose to D-allose: The final step involves the isomerization of the ketose D-psicose to the aldose D-allose. This reaction is most commonly catalyzed by L-rhamnose isomerase (L-RhI).[2][3][4] Other enzymes, such as D-ribose-5-phosphate isomerase and D-galactose-6-phosphate isomerase , have also been shown to catalyze this conversion.[3][4][5][6]

-

Interconversion to β-D-Allofuranose: In solution, D-allose exists as an equilibrium mixture of its pyranose and furanose forms. The interconversion between the pyranose (β-D-allopyranose) and furanose (β-D-allofuranose) forms can be catalyzed by the enzyme D-ribose pyranase .[7][8]

The biosynthetic pathway is depicted in the following diagram:

II. Degradation of β-D-Allofuranose

The degradation of D-allose has been primarily studied in the bacterium Escherichia coli, which can utilize it as a sole carbon source.[9][10][11] The metabolic pathway is orchestrated by the genes of the D-allose operon (alsRBACEK), which is induced by the presence of D-allose.[9][10][11]

The degradation pathway can be outlined as follows:

-

Transport into the cell: D-allose is transported into the periplasm and then across the inner membrane by an ABC (ATP-binding cassette) transporter system encoded by the alsB, alsA, and alsC genes. AlsB is a periplasmic D-allose-binding protein, while AlsA and AlsC are the ATP-binding and transmembrane components, respectively.[9][10][11]

-

Interconversion to the pyranose form: The metabolically active form is the pyranose ring. The interconversion from β-D-allofuranose to β-D-allopyranose is likely catalyzed by D-ribose pyranase .[8]

-

Phosphorylation: Once inside the cytoplasm, D-allose is phosphorylated to D-allose-6-phosphate. This reaction is catalyzed by D-allose kinase (AlsK).[12]

-

Isomerization: D-allose-6-phosphate is then isomerized to D-allulose-6-phosphate. While a specific D-allose-6-phosphate isomerase has not been explicitly named in the als operon, studies have shown that D-ribose-5-phosphate isomerase B (RpiB) from E. coli can efficiently catalyze this reaction.[12]

-

Epimerization: D-allulose-6-phosphate is subsequently epimerized at the C3 position to yield D-fructose-6-phosphate. This step is catalyzed by D-allulose-6-phosphate 3-epimerase (AlsE).[4][13]

-

Entry into Central Metabolism: D-fructose-6-phosphate is a key intermediate in glycolysis and the pentose phosphate pathway, allowing the carbon skeleton of D-allose to be fully metabolized.[12]

The degradation pathway is illustrated in the following diagram:

III. Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis and degradation of β-D-allofuranose.

Table 1: Biosynthetic Enzymes - Kinetic Parameters

| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (mM/min) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |

| D-Psicose 3-Epimerase | Agrobacterium tumefaciens | D-Fructose | 110 | 28.01 | - | 7.5 | 55 |

| D-Psicose 3-Epimerase | Agrobacterium tumefaciens | D-Psicose | 12 | - | 39.7 | 8.0 | 50 |

| D-Psicose 3-Epimerase | Clostridium bolteae | D-Psicose | 27.4 | - | 49 | 7.0 | 55 |

| L-Rhamnose Isomerase | Bacillus subtilis | D-Allose | - | - | - | 7.0-8.0 | 50 |

Table 2: Degradation Pathway Components - Binding Affinity and Kinetic Parameters

| Component | Source Organism | Ligand/Substrate | Kd (µM) | Km (mM) | kcat (s-1) |

| D-Allose-binding protein (AlsB) | Escherichia coli | D-Allose | 0.33 | - | - |

| D-Allose Kinase (AlsK) | Escherichia coli | D-Allose | - | - | >100-fold more efficient than rice hexokinases |

| D-Allulose-6-phosphate 3-Epimerase (AlsE) | Escherichia coli | D-Allulose-6-phosphate | - | - | - |

IV. Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of β-D-allofuranose metabolism.

A. Enzyme Activity Assay for D-Psicose 3-Epimerase

This protocol is adapted from the characterization of D-psicose 3-epimerase from Agrobacterium tumefaciens.[14][15]

Principle: The activity of D-psicose 3-epimerase is determined by measuring the rate of D-psicose formation from D-fructose. The product, D-psicose, can be quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified D-psicose 3-epimerase

-

D-Fructose solution (e.g., 1 M)

-

Reaction buffer (e.g., 50 mM EPPS buffer, pH 8.0)

-

Metal cofactor solution (e.g., 10 mM MnCl2)

-

Stop solution (e.g., 1 M HCl)

-

HPLC system with a suitable carbohydrate analysis column (e.g., amino-propyl column) and refractive index detector (RID)

Procedure:

-

Enzyme Preparation: If required, pre-incubate the purified enzyme with the metal cofactor (e.g., 1 mM Mn2+) to ensure full activity.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, D-fructose at various concentrations, and the metal cofactor.

-

Initiation of Reaction: Equilibrate the reaction mixture at the optimal temperature (e.g., 50°C). Initiate the reaction by adding a known amount of the enzyme.

-

Incubation: Incubate the reaction for a specific time period during which the reaction rate is linear (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by adding the stop solution (e.g., HCl to a final concentration of 200 mM) or by heat inactivation (e.g., boiling for 5-10 minutes).

-

Quantification of Product:

-

Calculation of Enzyme Activity: One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified reaction conditions.

B. Colorimetric Assay for L-Rhamnose Isomerase Activity

This protocol is based on the cysteine-carbazole method, which is suitable for measuring the ketose product (D-psicose) of D-allose isomerization.

Principle: The ketose (D-psicose) reacts with carbazole in the presence of sulfuric acid and cysteine to form a pink-colored complex, which can be measured spectrophotometrically. The intensity of the color is proportional to the amount of ketose present.

Materials:

-

Purified L-rhamnose isomerase

-

D-Allose solution (substrate)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

-

Metal cofactor solution (e.g., 10 mM CoCl2 or MnCl2)

-

70% (v/v) Sulfuric acid

-

1.5% (w/v) Cysteine hydrochloride solution (freshly prepared)

-

0.12% (w/v) Carbazole in absolute ethanol (stored in the dark)

-

Spectrophotometer

Procedure:

-

Enzymatic Reaction:

-

Set up the reaction mixture containing the reaction buffer, D-allose, and the metal cofactor.

-

Initiate the reaction by adding L-rhamnose isomerase and incubate at the optimal temperature (e.g., 90°C) for a defined period (e.g., 10 minutes).

-

Terminate the reaction by heat inactivation.

-

-

Colorimetric Detection:

-

To an aliquot of the reaction mixture, add the cysteine-carbazole reagent and sulfuric acid.

-

Incubate at room temperature to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

-

Standard Curve: Prepare a standard curve using known concentrations of D-psicose to determine the concentration of the product in the enzymatic reaction.

-

Calculation of Enzyme Activity: Calculate the amount of D-psicose produced per unit time to determine the enzyme activity.

C. Determination of Kinetic Parameters (Km and Vmax)

Principle: The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined by measuring the initial reaction rates at varying substrate concentrations. The data is then fitted to the Michaelis-Menten equation, often using a linearized plot such as the Lineweaver-Burk plot.[7][9][18]

Procedure:

-

Enzyme Assays: Perform a series of enzyme assays as described above, varying the concentration of one substrate while keeping the concentrations of other substrates and the enzyme constant.

-

Data Plotting: Plot the initial reaction velocity (v) against the substrate concentration ([S]). This will typically yield a hyperbolic curve.

-

Linearization (Lineweaver-Burk Plot):

-

Calculation: Determine Vmax and Km from the intercepts of the Lineweaver-Burk plot.

V. Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for protein purification and the logical relationship of the E. coli allose operon.

Conclusion

The biosynthesis and degradation of β-D-allofuranose are intricate enzymatic processes that are of significant interest for both industrial biotechnology and fundamental metabolic research. The biosynthetic pathway, primarily relying on a cascade of isomerases and epimerases, offers a viable route for the production of this rare sugar from common feedstocks. Conversely, the degradation pathway in organisms like E. coli provides insights into the metabolic fate of D-allose and presents potential targets for metabolic engineering. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and harness the potential of β-D-allofuranose and its related metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ribose - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. D-Allulose (D-Psicose) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. D-Ribose pyranase - Wikipedia [en.wikipedia.org]

- 9. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 10. The D-allose operon of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The D-allose operon of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. D-ribose-5-phosphate isomerase B from Escherichia coli is also a functional D-allose-6-phosphate isomerase, while the Mycobacterium tuberculosis enzyme is not [diva-portal.org]

- 13. Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: D-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gowiki.tamu.edu [gowiki.tamu.edu]

- 15. Improvement in the Thermostability of d-Psicose 3-Epimerase from Agrobacterium tumefaciens by Random and Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An HPLC tool for process monitoring: rare sugar D- psicose and D- fructose contents during the production through an enzymatic path | Semantic Scholar [semanticscholar.org]

- 18. Untitled Document [ucl.ac.uk]

An In-depth Technical Guide on the Potential Biological Activities of beta-D-Allofuranose Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the biological activities of beta-D-allofuranose derivatives. The primary focus of this document is on their potential as anticancer agents, an area where specific quantitative data is available. While the exploration of other biological activities, such as antiviral and enzyme inhibitory effects, is of significant interest, the current body of scientific literature on this compound derivatives in these areas is limited. This guide summarizes the available data, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows.

Anticancer Activity of this compound Purine Nucleoside Derivatives

Recent research has demonstrated the cytostatic (anticancer) potential of novel purine nucleoside derivatives incorporating a this compound moiety. A key study by Besada et al. (2010) systematically synthesized and evaluated a series of these compounds for their in vitro cytotoxicity against several human cancer cell lines.[1]

Quantitative Data: Cytotoxicity of Allofuranosyl Purine Nucleosides

The in vitro cytostatic activity of synthesized this compound purine nucleoside derivatives was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), Hela-229 (cervical carcinoma), and HL-60 (promyelocytic leukemia). The half-maximal inhibitory concentrations (IC50), which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.[1]

| Compound | Structure (R) | MCF-7 IC50 (µM) | Hela-229 IC50 (µM) | HL-60 IC50 (µM) |

| 8 | 2,6-dichloropurine | >50 | >50 | 28.3 ± 2.1 |

| 9 | 2,6-dichloropurine (acetylated) | 16.4 ± 1.5 | 11.2 ± 0.9 | 3.1 ± 0.2 |

| 10 | 6-chloropurine | >50 | >50 | >50 |

| 11 | 6-chloropurine (acetylated) | 31.5 ± 2.8 | 24.3 ± 1.9 | 10.7 ± 0.8 |

| 12 | 6-mercaptopurine | >50 | >50 | >50 |

| 13 | 6-mercaptopurine (acetylated) | 29.8 ± 2.5 | 21.9 ± 1.7 | 9.8 ± 0.7 |

| 14 | Adenine | >50 | >50 | >50 |

| 15 | Adenine (acetylated) | >50 | >50 | 41.2 ± 3.5 |

| Cisplatin | (Reference drug) | 10.5 ± 0.8 | 7.8 ± 0.6 | 2.9 ± 0.2 |

Data extracted from Besada et al., 2010.[1]

Of the compounds tested, the acetylated derivative 9-(2,3,5,6-tetra-O-acetyl-β-D-allofuranosyl)-2,6-dichloropurine (compound 9 ) demonstrated the most potent cytotoxic activity across all three cell lines, with its activity against HL-60 cells being comparable to the established anticancer drug, cisplatin.[1]

Experimental Protocols

Synthesis of this compound Purine Nucleoside Derivatives

The synthesis of the allofuranosyl purine nucleosides was achieved using the Vorbrüggen glycosylation method.[1][2] This reaction involves the coupling of a silylated heterocyclic base with a protected sugar acetate in the presence of a Lewis acid.[2]

General Protocol:

-

Preparation of the Glycosyl Donor: The synthesis starts from 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, which is converted to the key intermediate 1,2,3,5,6-pentaacetoxy-β-D-allofuranose.[1]

-

Silylation of the Purine Base: The purine base (e.g., 2,6-dichloropurine) is silylated to enhance its solubility and nucleophilicity. This is typically achieved by treating the base with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).

-

Glycosylation Reaction: The silylated purine base is then reacted with the peracetylated allofuranose in an appropriate solvent (e.g., acetonitrile) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is typically carried out under an inert atmosphere.

-

Deprotection (for non-acetylated derivatives): For the synthesis of the unprotected nucleosides, the acetyl protecting groups are removed. A common method for deacetylation is treatment with a solution of ammonia in methanol.

-

Purification: The final products are purified using chromatographic techniques, such as column chromatography.

In Vitro Cytotoxicity Assay

The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5] This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

General Protocol:

-

Cell Seeding: Cancer cells (MCF-7, Hela-229, or HL-60) are seeded into 96-well microplates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.

-

MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration compared to the untreated control. The IC50 value is then determined from the dose-response curve.

Potential Mechanism of Action of Allofuranosyl Purine Nucleosides

While the specific signaling pathways affected by this compound purine nucleosides have not yet been elucidated, the mechanism of action for purine nucleoside analogs as anticancer agents is generally well-understood.[2][6][7][8][9] These compounds act as antimetabolites, interfering with the synthesis of nucleic acids and inducing apoptosis (programmed cell death).[6][7]

Hypothesized Signaling Pathway:

-

Cellular Uptake and Activation: The allofuranosyl purine nucleoside derivative is transported into the cancer cell. Inside the cell, it is phosphorylated by cellular kinases to its active triphosphate form.

-

Inhibition of DNA Synthesis: The triphosphate analog can then inhibit key enzymes involved in DNA replication and repair, such as DNA polymerases and ribonucleotide reductase.[7]

-

Incorporation into DNA/RNA: The analog can also be incorporated into the growing DNA or RNA chains, leading to chain termination and the induction of DNA damage.

-

Apoptosis Induction: The disruption of DNA synthesis and the accumulation of DNA damage trigger cellular stress responses, ultimately leading to the activation of apoptotic pathways and cell death.[7]

Other Potential Biological Activities

While the primary focus of current research on this compound derivatives is on their anticancer properties, the broader class of nucleoside analogs exhibits a wide range of biological activities. Further research may uncover similar potential for allofuranose derivatives in the following areas:

-

Antiviral Activity: Many nucleoside analogs are potent antiviral agents that function by inhibiting viral polymerases.[3][10] The unique stereochemistry of the allofuranose sugar could potentially lead to novel antiviral compounds with specific activity against certain viruses.

-

Enzyme Inhibition: Modified sugars can act as inhibitors of various enzymes, such as glycosidases.[4] this compound derivatives could be investigated as potential inhibitors of enzymes involved in carbohydrate metabolism or other cellular processes.

-

Antimicrobial Activity: Some sugar derivatives have shown antimicrobial properties. The investigation of this compound derivatives against various bacterial and fungal strains could be a promising area of future research.